molecular formula C12H20N2O B7518305 3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole

3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole

Cat. No. B7518305
M. Wt: 208.30 g/mol
InChI Key: BLHVKOWJQVSAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole, commonly known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

DMXAA works by inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-alpha), which is a protein that plays a key role in the immune response. TNF-alpha is produced by immune cells in response to infections and diseases, and it helps to activate other immune cells to fight off the infection or disease. In the case of cancer, TNF-alpha can help to activate immune cells to attack cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, specifically TNF-alpha, which can lead to the destruction of cancer cells and the inhibition of tumor growth. DMXAA has also been shown to increase blood flow to tumors, which can help to deliver chemotherapy drugs more effectively. Additionally, DMXAA has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients and oxygen.

Advantages and Limitations for Lab Experiments

One of the advantages of DMXAA is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This makes it a promising candidate for further research and development. However, there are also limitations to using DMXAA in lab experiments. One limitation is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with. Additionally, DMXAA has been shown to have toxic effects on some normal cells, which can limit its potential use in cancer treatment.

Future Directions

There are several future directions for research on DMXAA. One area of research is to further explore its mechanism of action and how it activates the immune system to fight cancer. Another area of research is to investigate the potential use of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers can explore ways to improve the synthesis of DMXAA and reduce its toxicity to normal cells. Overall, DMXAA is a promising compound that has the potential to be a valuable addition to cancer treatment options.

Synthesis Methods

DMXAA can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with hydroxylamine hydrochloride to form 3,5-dimethyl-4-hydroxy-2-oxazole. This intermediate is then reacted with paraformaldehyde and 4-methylpiperidine to yield DMXAA. The synthesis of DMXAA is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.

Scientific Research Applications

DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. DMXAA works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight off infections and diseases. This immune response can lead to the destruction of cancer cells and the inhibition of tumor growth.

properties

IUPAC Name

3,5-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-9-4-6-14(7-5-9)8-12-10(2)13-15-11(12)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHVKOWJQVSAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole

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